2,4,6-Triphenylborazine

Descripción general

Descripción

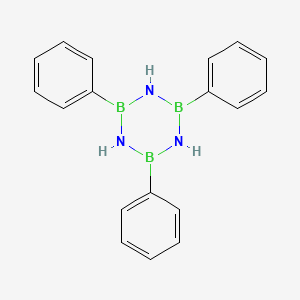

2,4,6-Triphenylborazine is a boron-nitrogen compound with the molecular formula C18H18B3N3. It is characterized by a borazine ring structure where three boron atoms and three nitrogen atoms alternate, each bonded to a phenyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research .

Métodos De Preparación

2,4,6-Triphenylborazine can be synthesized through several methods. One common synthetic route involves the reaction of phenylboron dichloride with ammonia or amines under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the borazine ring . Industrial production methods may involve similar reactions but are optimized for larger scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

2,4,6-Triphenylborazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen compounds.

Reduction: Reduction reactions can convert this compound into boron-hydrogen compounds.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2,4,6-Triphenylborazine is a chemical compound with diverse applications, particularly in scientific research. Its unique structure and properties make it valuable in fields such as materials science and chemical synthesis .

Structure and Properties

This compound features a borazine ring, an inorganic analogue of benzene, with phenyl groups attached to the boron and nitrogen atoms . The phenyl rings in this compound twist, resulting in a propeller-like structure . The compound's stability in dry organic solvents and potential for modification via substituents contribute to its wide range of applications .

Scientific Research Applications

- Boron Nitride Precursors: this compound can be used to synthesize boron nitride films, which have applications in anti-friction coatings .

- Synthesis of Triazine Derivatives: this compound is used in the synthesis of C2-symmetrical 2,4,6-triaryl-1,3,5-triazine derivatives, which are important in creating donor-acceptor systems .

- Organoborazine Chemistry: this compound is a starting compound for synthesizing alkenyltriborazines, which expands the scope of organoborazine chemistry .

Related Research

- COBOC Cage Structures: this compound is related to COBOC (C age O rganoB oron O xide C ages) structures, which have potential applications in nanoconfinement, host-guest chemistry, and surface studies .

- Hydrogels: While not a direct application of this compound, hydrogels are mentioned as having significant potential in medical and biomedical fields, due to their biocompatibility, chemical modifiability, and physical tunability .

Mecanismo De Acción

The mechanism of action of 2,4,6-Triphenylborazine involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry principles .

Comparación Con Compuestos Similares

2,4,6-Triphenylborazine can be compared with other borazine derivatives such as:

2,4,6-Trimethylborazine: Similar in structure but with methyl groups instead of phenyl groups, leading to different reactivity and applications.

2,4,6-Tris(trifluoromethyl)borazine: The presence of trifluoromethyl groups imparts unique electronic properties, making it useful in different contexts.

2,4,6-Tris(tert-butyl)borazine: The bulky tert-butyl groups affect the compound’s steric properties and its interactions with other molecules.

This compound stands out due to its phenyl groups, which provide a balance of stability and reactivity, making it versatile for various applications.

Actividad Biológica

2,4,6-Triphenylborazine is a member of the borazine family, characterized by its unique structure comprising boron and nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound (C27H36B3N3) features a cyclic structure similar to benzene but incorporates boron and nitrogen atoms. Its molecular formula indicates the presence of three phenyl groups attached to a borazine ring. The compound exhibits properties typical of Lewis acids due to the electron-deficient nature of boron.

Antimicrobial Properties

Research has indicated that borazine derivatives possess significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated high antibacterial and antifungal activities. The mechanism of action appears to involve interference with microbial cell wall synthesis and disruption of membrane integrity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 32 µg/mL |

| 2,4-Diphenylborazine | Antifungal | 16 µg/mL |

| 1,3-Diphenylborazine | Antimycobacterial | 64 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases .

Case Study: Anti-inflammatory Activity

In a controlled study involving induced paw edema in rats, administration of this compound resulted in a significant reduction in swelling compared to the control group. The study measured the paw volume before and after treatment over a period of seven days.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound on various cancer cell lines have also been documented. Research indicates that this compound induces apoptosis in cancer cells through the activation of caspase pathways .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Caspase activation |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Induction of apoptosis |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in inflammation and cancer progression. These studies reveal that the compound binds effectively to active sites on enzymes such as COX-2 and various kinases involved in cell signaling pathways .

Propiedades

IUPAC Name |

2,4,6-triphenyl-1,3,5,2,4,6-triazatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18B3N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,22-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWXVASQMOFUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NB(NB(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18B3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347933 | |

| Record name | 2,4,6-Triphenylborazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

976-28-3 | |

| Record name | 2,4,6-Triphenylborazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4,6-Triphenylborazine react with organolithium reagents?

A1: this compound (Ph3B3N3H3) demonstrates interesting reactivity with organolithium reagents. The research highlights several key reactions:

- N-lithiation and phenyl addition: Reaction with LiMe/LiI/TMEDA leads to N-lithiation and subsequent phenyl addition from the reagent, forming [(Ph4B3N3H3)Li(tmeda)LiI(tmeda)] [].

- Me/Ph exchange and borazinate formation: When halide-free LiMe is used with TMTA, a methyl/phenyl exchange occurs. The generated LiPh then adds to the borazine ring, yielding (Ph4B3N3H3)Li(tmta) [].

- Deprotonation and LiPh addition: Reacting with LitBu/tmta results in both a butyl/phenyl exchange and deprotonation of the borazine, with LiPh addition leading to [(Ph4B3N3H2Li-Li(thf)3] [].

Q2: How is the structure of this compound and its derivatives confirmed in this research?

A2: The research utilizes a combination of spectroscopic methods and X-ray structure determinations to characterize this compound and its reaction products []. While the specific spectroscopic data (e.g., NMR, IR) is not detailed in the abstract, this approach is standard for confirming the identity and structure of organometallic compounds. X-ray crystallography provides definitive structural information, confirming the bonding patterns and spatial arrangement of atoms in the synthesized molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.